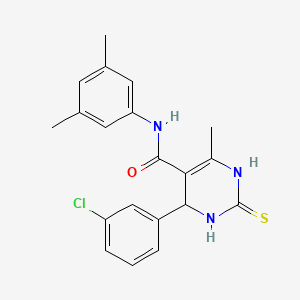
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20ClN3OS and its molecular weight is 385.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20ClN3O3S
- Molecular Weight : 417.9091 g/mol
- CAS Number : Not specified in the sources but can be derived from its structural components.
Anticancer Properties
Recent studies have shown that compounds similar in structure to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity Against Tumor Cells : Research indicates that certain tetrahydropyrimidine derivatives can induce apoptosis in various cancer cell lines. A study demonstrated that related compounds displayed selective cytotoxic effects against melanoma cells, suggesting a potential application in cancer therapy .
The biological mechanisms by which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
- Cell Cycle Arrest : Some studies reported that these compounds can induce cell cycle arrest at specific phases (e.g., S phase), thereby inhibiting further cell division .
Study 1: Antitumor Activity
A comparative study evaluated the antitumor efficacy of several tetrahydropyrimidine derivatives against human tumor cell lines. The results indicated that compounds with similar structures to the target compound exhibited IC50 values in the micromolar range against various cancer types. For example:
- Compound A : IC50 = 15 µM against HepG2 cells.
- Compound B : IC50 = 20 µM against DLD cells.
These findings suggest a promising avenue for further development of this class of compounds for cancer treatment .
Study 2: Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship revealed that modifications in the phenyl groups significantly affected biological activity. Compounds with electron-withdrawing groups (like chlorine) on the aromatic rings showed enhanced potency compared to their non-substituted counterparts. This indicates that strategic modifications could optimize therapeutic efficacy .
Summary of Findings
| Compound | Activity | IC50 (µM) | Cell Line |
|---|---|---|---|
| Compound A | Antitumor | 15 | HepG2 |
| Compound B | Antitumor | 20 | DLD |
| Target Compound | Potentially cytotoxic | Not yet determined | Various |
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-(3,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3OS/c1-11-7-12(2)9-16(8-11)23-19(25)17-13(3)22-20(26)24-18(17)14-5-4-6-15(21)10-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXFLYPZORPUEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














